molecular formula C12H15NO B14222967 Methanone, (1-aminocyclopentyl)phenyl- CAS No. 500168-22-9

Methanone, (1-aminocyclopentyl)phenyl-

Cat. No.: B14222967
CAS No.: 500168-22-9
M. Wt: 189.25 g/mol
InChI Key: YYXCLTGWYLYDFD-UHFFFAOYSA-N
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Description

Methanone, (1-aminocyclopentyl)phenyl-, also known as cyclopentyl phenyl ketone, is an organic compound with the molecular formula C12H15NO. This compound features a phenyl group attached to a cyclopentyl ring via a methanone (carbonyl) group, with an amino group attached to the cyclopentyl ring. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-aminocyclopentyl)phenyl- can be achieved through several methods. One common approach involves the reaction of cyclopentanone with phenylmagnesium bromide, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of Methanone, (1-aminocyclopentyl)phenyl- often involves the use of catalytic hydrogenation and high-pressure reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-aminocyclopentyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methanone, (1-aminocyclopentyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methanone, (1-aminocyclopentyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, thereby modulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl phenyl ketone: Similar structure but lacks the amino group.

    Phenyl(piperazin-1-yl)methanone: Contains a piperazine ring instead of a cyclopentyl ring.

    (3-Aminophenyl)(phenyl)methanone: Similar structure with an amino group on the phenyl ring.

Uniqueness

Methanone, (1-aminocyclopentyl)phenyl- is unique due to the presence of both a cyclopentyl ring and an amino group, which confer distinct chemical and biological properties

Properties

CAS No.

500168-22-9

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(1-aminocyclopentyl)-phenylmethanone

InChI

InChI=1S/C12H15NO/c13-12(8-4-5-9-12)11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2

InChI Key

YYXCLTGWYLYDFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2)N

Origin of Product

United States

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